P021

Blood-Brain Barrier CNS Delivery Pharmacokinetics

Full-length neurotrophic proteins (CNTF, BDNF) require invasive delivery and cause immunogenic responses, limiting chronic in vivo CNS studies. P021 is an orally bioavailable, blood-brain barrier-permeable tetra-peptide that overcomes these barriers. - Rescues episodic memory & reduces mortality in 3xTg-AD mice at 60-200 nmol/g diet (6-15-month studies). - Prenatal-to-postnatal dosing in Ts65Dn mice rescues developmental delay & prevents adult cognitive deficits via placental/lactational transfer. - Reverses age-related neurogenesis deficits in aged Fisher rats, reducing CSF tau to young adult levels within 3 months. - Lyophilized powder, ≥98% HPLC purity, batch-specific COA, shipped ambient for immediate global use.

Molecular Formula C26H40N6O8
Molecular Weight 564.64
Cat. No. B1193369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP021
SynonymsP021;  P-021;  P 021
Molecular FormulaC26H40N6O8
Molecular Weight564.64
Structural Identifiers
SMILESO=C(O)[C@H](NC(C)=O)C(NCC(NCC(N[C@@H](CC(C)C)C(N[C@@]12C[C@]3(C(N)=O)C[C@@](C2)([H])C[C@](C3)([H])C1)=O)=O)=O)=O
InChIInChI=1S/C26H40N6O8/c1-13(2)4-17(21(36)32-26-8-15-5-16(9-26)7-25(6-15,12-26)24(27)40)31-19(35)11-28-18(34)10-29-22(37)20(23(38)39)30-14(3)33/h13,15-17,20H,4-12H2,1-3H3,(H2,27,40)(H,28,34)(H,29,37)(H,30,33)(H,31,35)(H,32,36)(H,38,39)/t15-,16+,17-,20+,25+,26-/m0/s1
InChIKeyJVEUUNFEERCKEU-DSRHTMGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P021 Peptide: A Neurotrophic CNTF Mimetic


P021 (also known as Peptide 021 or P21) is a synthetic tetra-peptide (Ac-DGGLAG-NH₂; MW 578.3 Da) derived from the biologically active region of ciliary neurotrophic factor (CNTF) via epitope mapping [1][2]. It is a neurotrophic/neurogenic compound designed to enhance neurogenesis, synaptic plasticity, and neuronal survival [2]. P021 is blood-brain barrier permeable and orally bioavailable, with preclinical efficacy demonstrated in multiple rodent models of Alzheimer's disease, Down syndrome, and age-related cognitive decline [3][4].

P021: Not Interchangeable with Full-Length Neurotrophins


P021 differs fundamentally from full-length neurotrophic proteins (e.g., CNTF, BDNF) in its molecular design, bioavailability, and target engagement profile. Unlike CNTF (which is blood-brain barrier impermeable and immunogenic) [1] or BDNF (which has poor plasma stability and limited CNS penetration) [2], P021 is a small tetra-peptide engineered via epitope mapping and C-terminal adamantylation to achieve oral bioavailability, blood-brain barrier permeability, and resistance to exopeptidase degradation [1]. Generic substitution fails because full-length CNTF or BDNF cannot be administered orally, require invasive intrathecal delivery, and induce neutralizing antibodies, rendering them unsuitable for chronic in vivo studies [1][2]. Furthermore, P021's mechanism—modulating the BDNF/TrkB/PI3K/AKT/GSK3β pathway—is distinct from non-specific neurotrophic supplements (e.g., Cerebrolysin) which lack defined molecular composition and reproducible batch activity [3].

P021: Head-to-Head Evidence & Differentiation


BBB Permeability vs. Full-Length CNTF

P021 demonstrates quantitative blood-brain barrier (BBB) permeability, whereas full-length CNTF is impermeable. In the Ts65Dn mouse model, P021 treatment significantly reduced phosphorylation of STAT3 at Tyr705 in hippocampal tissue, confirming CNS exposure [1]. In contrast, full-length CNTF (MW ~22 kDa) cannot cross the BBB and requires invasive intrathecal delivery [2]. P021's BBB penetration is achieved via C-terminal adamantylation, a structural modification absent in native CNTF [2].

Blood-Brain Barrier CNS Delivery Pharmacokinetics Peptide Engineering

Oral Bioavailability and Stability vs. BDNF

P021 exhibits >95% stability in artificial gastric juice over 30 minutes and ~100% stability in intestinal fluid over 2 hours, enabling oral administration [1]. It is stable in blood plasma for >3 hours [1]. In contrast, BDNF (brain-derived neurotrophic factor) has poor oral bioavailability, rapid plasma degradation (half-life <10 min in rodents), and does not cross the BBB when administered peripherally [2]. P021 is administered orally in rodent chow at 60-200 nmol/g diet, achieving sustained CNS effects without injection [3].

Oral Bioavailability Plasma Stability Peptide Degradation In Vivo Dosing

CSF Tau Reduction in Aged Rats

In aged Fisher rats (22-24 months old), chronic oral P021 treatment significantly reduced cerebrospinal fluid (CSF) tau levels to those observed in young adult rats [1]. Quantitatively, aged rats showed elevated CSF tau (p<0.05 vs. young), and P021 treatment (200 nmol/g diet for 3 months) normalized this elevation without affecting Aβ/AβPP levels [1]. No comparator compound was directly tested in this study, but the age-matched vehicle control provides a clear baseline for tau reduction efficacy.

Tauopathy Cerebrospinal Fluid Aged Rat Model Neurodegeneration

Aβ and Tau Prevention in 3xTg-AD Mice

In the 3xTg-AD mouse model of Alzheimer's disease, chronic oral P021 treatment initiated at 3 months of age (before overt pathology) prevented neurodegeneration, reduced Aβ and tau pathologies, and rescued episodic memory impairment at 9-18 months post-treatment [1]. P021 also markedly reduced mortality rate in 3xTg-AD mice compared to vehicle-treated controls [1]. Specifically, P021 reduced abnormal hyperphosphorylation of tau at major AD-associated sites and decreased soluble Aβ levels, with a trend toward reduced plaque load [2].

Amyloid-beta Tau Hyperphosphorylation Alzheimer's Disease Transgenic Mouse Model

Developmental Delay Rescue in Ts65Dn Mice

Prenatal to early postnatal P021 treatment (E8 to PND21 via maternal diet) rescued developmental delay in Ts65Dn mouse pups, a model of Down syndrome [1]. Quantitatively, Ts65Dn pups showed significant delays in surface righting, negative geotaxis, cliff aversion, forelimb grasp, air righting, and ear twitch reflexes (p<0.05 to p<0.01 vs. WT) [1]. P021 treatment normalized these developmental milestones, bringing Ts65Dn performance to wild-type levels [1]. In adulthood, P021-treated Ts65Dn mice exhibited rescued hippocampus-dependent memory impairments and restored synaptic plasticity markers (BDNF, pCREB) [1].

Down Syndrome Neurodevelopment Ts65Dn Mice Early Intervention

Non-Immunogenicity vs. Recombinant CNTF

P021 does not induce detectable immune reactions in rats following chronic oral treatment, as demonstrated by lack of anti-P021 antibody production [1]. In contrast, recombinant CNTF (Axokine) elicited rapid neutralizing antibody responses in clinical trials, limiting its therapeutic utility [2]. P021's small size (tetra-peptide) and C-terminal adamantylation reduce immunogenicity while maintaining neurotrophic activity [2][3].

Immunogenicity Antibody Response Chronic Dosing Peptide Engineering

P021: Validated Preclinical Applications


Chronic Oral Dosing in 3xTg-AD Mice

P021 is ideally suited for chronic oral administration studies in 3xTg-AD mice to investigate prevention or mitigation of amyloid-β and tau pathology, neurodegeneration, and cognitive decline. Studies demonstrate efficacy when treatment is initiated early (3 months) and continued for 6-15 months, with clear rescue of episodic memory and reduction in mortality [1][2]. Dosing at 60 nmol/g diet (or 200 nmol/g) in rodent chow is a validated regimen [1][2].

Early Neurodevelopmental Intervention in Down Syndrome

P021 is uniquely validated for prenatal to early postnatal intervention studies in the Ts65Dn mouse model of Down syndrome. Maternal dietary administration (200 nmol/g) from embryonic day 8 to postnatal day 21 rescues developmental delays and prevents adult-onset memory deficits [3]. This application leverages P021's placental and lactational transfer capability [3].

Age-Related Cognitive Decline and Tauopathy in Aged Rats

P021 is effective in aged Fisher rats (22-24 months) as a tool to study reversal of age-related neurogenesis deficits, synaptic loss, and cognitive impairment. Chronic oral treatment (200 nmol/g diet for 3 months) reduces CSF tau levels to young adult levels and restores BDNF expression and synaptic plasticity [4][5]. This model is useful for investigating tau-lowering strategies in cerebral aging.

In Vitro Neuronal Proliferation in Neurodevelopmental Disorders

P021 has demonstrated efficacy in restoring neuronal proliferation, survival, and maturation deficits in SH-CDKL5-KO cells, a human neuronal model of CDKL5 deficiency disorder [6]. This application supports in vitro screening and mechanistic studies of neurodevelopmental disorders where BDNF/TrkB/GSK3β signaling is impaired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for P021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.